![molecular formula C17H14Br2N4OS B2533106 6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179464-27-7](/img/structure/B2533106.png)
6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
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Overview
Description
6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a useful research compound. Its molecular formula is C17H14Br2N4OS and its molecular weight is 482.19. The purity is usually 95%.
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Biological Activity
The compound 6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is part of a class of heterocyclic compounds that exhibit a range of biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological activities of this compound, particularly its antitumor properties and potential applications in cancer therapy.
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with 4-methoxyphenacyl bromide in ethyl acetate. This method has been shown to produce derivatives with significant biological activity against various cancer cell lines .
Structure-Activity Relationship (SAR)
The structural modifications on the triazole and thiadiazine rings greatly influence the biological activity of these compounds. For instance:
- Substituents on the phenyl rings : Variations in the substituents on the 4-bromophenyl and 3-methoxyphenyl groups have been linked to enhanced antitumor activity. Specifically, the presence of electron-donating groups tends to increase potency .
- Positioning of substituents : The positioning of methoxy and bromine groups affects the compound's interaction with biological targets such as tubulin and other cellular pathways involved in cancer proliferation .
Antitumor Activity
A comprehensive study conducted by the National Cancer Institute evaluated the antitumor activity of various derivatives of 6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromides against 60 different cancer cell lines. The findings indicated:
- Broad-spectrum efficacy : The compound exhibited significant cytotoxic effects against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer cell lines.
- IC50 Values : Certain derivatives displayed IC50 values as low as 0.011−0.015μM, indicating potent antiproliferative activity comparable to established chemotherapeutics like CA-4 .
The mechanism by which these compounds exert their antitumor effects primarily involves:
- Inhibition of tubulin polymerization : Compounds in this class have been shown to disrupt microtubule dynamics by binding to tubulin and preventing its polymerization into microtubules. This action leads to cell cycle arrest and apoptosis in cancer cells .
- Induction of apoptosis : The compounds also trigger apoptotic pathways in tumor cells through various signaling mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Case Studies
Several studies have documented the specific impacts of this compound on various cancer cell lines:
- Breast Cancer Study : In a study focused on MDA-MB-468 breast cancer cells, modifications to the compound's structure led to increased antitumor activity when substituents were altered from hydrogen to ethyl or pentyl groups .
- CNS Cancer Evaluation : Another evaluation highlighted that certain derivatives showed marked effectiveness against CNS tumors compared to standard treatments. The results suggested potential for further development into therapeutic agents targeting brain tumors .
Scientific Research Applications
Antitumor Activity
One of the most significant applications of 6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is its antitumor activity. Studies have shown that derivatives of this compound exhibit promising cytotoxic effects against various cancer cell lines. Notably:
- In Vitro Studies : Research conducted at the National Cancer Institute evaluated the antitumor efficacy on 60 different cancer cell lines including leukemia, non-small cell lung cancer, colon cancer, melanoma, and breast cancer. The results indicated that certain derivatives possess significant antineoplastic properties and could serve as lead compounds for further drug development .
- Mechanism of Action : The antitumor activity is believed to be mediated through the inhibition of tubulin polymerization. This mechanism disrupts mitotic processes in cancer cells, leading to apoptosis .
Additional Therapeutic Potential
Beyond its antitumor properties, there is emerging evidence suggesting that compounds within this chemical class may also exhibit antiviral activity. Structural modifications have been shown to influence biological properties significantly. For instance:
- Antiviral Activity : Some derivatives have demonstrated efficacy against viral infections by targeting specific viral proteins or pathways. This dual activity highlights the versatility of triazolo-thiadiazine derivatives in therapeutic applications .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of various derivatives of triazolo-thiadiazine compounds:
- Antitumor Evaluation : A study published in the Journal of Organic and Pharmaceutical Chemistry detailed the synthesis of several 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromides and their evaluation against a broad spectrum of cancer cell lines. The findings indicated that these compounds could be developed into effective anticancer agents with further optimization .
- Structural Variations : Research has shown that subtle changes in the phenyl moiety can significantly alter the biological activity of these compounds. For example, replacing hydrogen atoms with alkyl groups has been linked to increased potency against specific cancer types like breast cancer .
Properties
IUPAC Name |
6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4OS.BrH/c1-23-14-4-2-3-12(9-14)16-19-20-17-22(16)21-15(10-24-17)11-5-7-13(18)8-6-11;/h2-9H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPHOFXRGLCWEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.